(3S,4S)-1-(furan-3-ylmethyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidin-3-ol
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Overview
Description
(3S,4S)-1-(furan-3-ylmethyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidin-3-ol is a complex organic compound that features a furan ring, a piperazine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-(furan-3-ylmethyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidin-3-ol typically involves multi-step organic synthesis. The process may start with the preparation of the furan-3-ylmethyl intermediate, followed by the formation of the piperazine derivative, and finally, the coupling of these intermediates with the pyrrolidine ring under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-3-carboxylic acid derivatives.
Reduction: Reduction reactions could target the piperazine ring, potentially converting it to a piperidine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could yield furan-3-carboxylic acid, while reduction of the piperazine ring could produce a piperidine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
In biological research, (3S,4S)-1-(furan-3-ylmethyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidin-3-ol may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structure suggests it may interact with specific receptors or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (3S,4S)-1-(furan-3-ylmethyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidin-3-ol would depend on its specific interactions with molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-1-(furan-3-ylmethyl)-4-[4-(2-chlorophenyl)piperazin-1-yl]pyrrolidin-3-ol
- (3S,4S)-1-(furan-3-ylmethyl)-4-[4-(2-hydroxyphenyl)piperazin-1-yl]pyrrolidin-3-ol
Uniqueness
Compared to similar compounds, (3S,4S)-1-(furan-3-ylmethyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidin-3-ol may exhibit unique properties due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
(3S,4S)-1-(furan-3-ylmethyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-25-20-5-3-2-4-17(20)22-7-9-23(10-8-22)18-13-21(14-19(18)24)12-16-6-11-26-15-16/h2-6,11,15,18-19,24H,7-10,12-14H2,1H3/t18-,19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHPXOCSGWUBNU-OALUTQOASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CN(CC3O)CC4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)[C@H]3CN(C[C@@H]3O)CC4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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